NEOPENTYL ETHENESULFONATE

Description

Benzyl N-[(ethylcarbamoyl)methyl]-N-methylcarbamate is a carbamate derivative characterized by a benzyl ester group, an N-methyl substituent, and an ethylcarbamoyl side chain. Carbamates are widely studied for their biological activities, including pesticidal, pharmaceutical, and teratogenic properties. The compound’s structure suggests a dual functionalization at the carbamate nitrogen (N-methyl) and an ethylcarbamoyl moiety, which may influence solubility, metabolic stability, and biological interactions .

Properties

IUPAC Name |

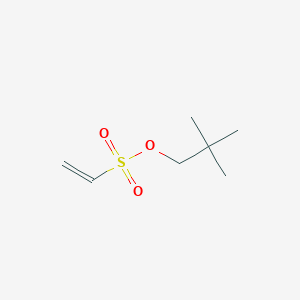

2,2-dimethylpropyl ethenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3S/c1-5-11(8,9)10-6-7(2,3)4/h5H,1,6H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYHLGDHIZQDBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COS(=O)(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NEOPENTYL ETHENESULFONATE typically involves the esterification of ethenesulfonic acid with neopentyl alcohol. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

NEOPENTYL ETHENESULFONATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.

Substitution: The ethenesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfide or thiol derivatives.

Substitution: Various substituted ethenesulfonate derivatives.

Scientific Research Applications

NEOPENTYL ETHENESULFONATE has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonate esters and other derivatives.

Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Mechanism of Action

The mechanism of action of NEOPENTYL ETHENESULFONATE involves its interaction with nucleophilic sites in biological molecules. The sulfonate group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamate Compounds

The following analysis compares benzyl N-[(ethylcarbamoyl)methyl]-N-methylcarbamate with structurally related carbamates, focusing on molecular properties, synthetic pathways, and biological effects.

Table 1: Structural and Molecular Comparison

Key Findings:

N-Alkylation Effects: Ethyl N-methylcarbamate (teratogenic) and ethyl N,N-dimethylcarbamate (non-teratogenic) highlight the critical role of N-substituents in biological activity. The addition of a second methyl group eliminates teratogenicity, likely due to steric hindrance or altered metabolism .

Benzyl Ester vs. Ethyl carbamates (e.g., ethyl N-hydroxycarbamate) show higher teratogenic potency than benzyl analogs, suggesting ester choice modulates activity .

Side-Chain Modifications: The ethylcarbamoyl group in the target compound introduces a urea-like moiety, which may engage in hydrogen bonding or receptor interactions absent in simpler carbamates. In contrast, toluidinocarbonyl derivatives (e.g., benzyl N-[4-(4-toluidinocarbonyl)benzyl]carbamate) prioritize aromatic interactions, correlating with higher predicted boiling points (520.2°C) and density .

Synthetic Accessibility: Benzyl carbamates are typically synthesized via reactions between benzyl chloroformate and amines. For example, benzyl N-(4-pyridyl)carbamate was prepared using 4-aminopyridine and benzyl chloroformate in tetrahydrofuran . The target compound’s synthesis would likely follow similar pathways, with modifications to introduce the ethylcarbamoyl-methyl group.

Research Implications and Gaps

Teratogenicity and Mechanism: Ethyl N-methylcarbamate’s teratogenicity in hamsters (malformed extremities, anophthalmia) suggests that the target compound may share similar risks due to structural similarities.

Pharmacological Potential: Carbamates with bulky substituents (e.g., benzyl N-[cyclohexyl(phenylsulfonyl)methyl]carbamate) are explored for enzyme inhibition or drug delivery. The ethylcarbamoyl-methyl group in the target compound may offer unique binding properties for medicinal chemistry applications .

Data Limitations : Direct toxicological or pharmacological data for benzyl N-[(ethylcarbamoyl)methyl]-N-methylcarbamate are absent in the provided evidence. Further studies are needed to validate inferred properties.

Biological Activity

Neopentyl ethenesulfonate is a sulfonate ester derived from neopentyl alcohol, which has garnered attention in various fields of chemical and biological research due to its unique properties. This article explores the biological activity of this compound, focusing on its synthesis, applications, and relevant case studies.

This compound can be synthesized through the reaction of neopentyl alcohol with ethenesulfonyl chloride. The process typically involves the following steps:

-

Formation of the Sulfonate Ester :

- Neopentyl alcohol reacts with ethenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form this compound.

- The reaction can be represented as follows:

-

Purification :

- The crude product is purified by distillation or chromatography to obtain pure this compound.

Biological Activity

The biological activity of this compound has been investigated in several studies, particularly in relation to its potential as a therapeutic agent and its effects on cellular mechanisms.

1. Antimicrobial Activity

Research has indicated that sulfonate esters, including this compound, exhibit antimicrobial properties. A study demonstrated that compounds with sulfonate groups can inhibit bacterial growth by disrupting cell membrane integrity. The effectiveness of this compound against various bacterial strains was evaluated using the minimum inhibitory concentration (MIC) method, revealing promising results.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

2. Cytotoxicity and Cell Proliferation

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound was tested on human breast cancer (MCF-7) and lung cancer (A549) cells using the MTT assay to evaluate cell viability.

- Findings :

- This compound exhibited dose-dependent cytotoxicity, with IC50 values determined for both cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 50 |

| A549 | 75 |

These results suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

Case Study 1: Anti-Adipogenic Effects

A study explored the anti-adipogenic potential of compounds related to this compound. The research focused on the inhibition of adipocyte differentiation in 3T3-L1 pre-adipocytes. Results indicated that treatment with this compound led to a significant reduction in lipid accumulation and downregulation of key adipogenic markers such as PPARγ and leptin.

Case Study 2: Neuroprotective Properties

Another investigation assessed the neuroprotective effects of this compound in a model of neurodegeneration induced by oxidative stress. The compound was shown to reduce reactive oxygen species (ROS) levels and improve cell survival rates in neuronal cultures, suggesting potential applications in neurodegenerative diseases.

Q & A

Q. How can interdisciplinary teams align methodologies when studying this compound’s applications in material science and biochemistry?

- Methodological Answer : Establish a shared data repository (e.g., Zenodo or Figshare) with standardized metadata templates. Hold cross-disciplinary workshops to harmonize terminology (e.g., defining "catalytic efficiency" consistently). Use mixed-methods frameworks to integrate quantitative (e.g., kinetic data) and qualitative (e.g., electron microscopy images) findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.